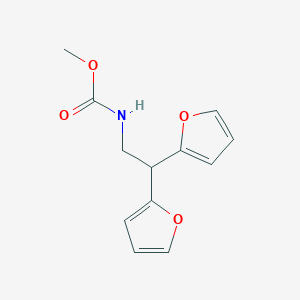
Methyl (2,2-di(furan-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2,2-di(furan-2-yl)ethyl)carbamate” is a complex organic compound. It is composed of a carbamate group (OC(O)NH2) attached to a 2,2-di(furan-2-yl)ethyl group . The carbamate group is an ester derived from carbamic acid and includes a carbonyl (C=O) group and an amine (NH2) group . The 2,2-di(furan-2-yl)ethyl group consists of two furan rings attached to the same carbon atom in an ethyl group .
Synthesis Analysis
The synthesis of “Methyl (2,2-di(furan-2-yl)ethyl)carbamate” could potentially involve several steps. The carbamate group could be formed through a reaction of amines, carbon dioxide, and halides . The 2,2-di(furan-2-yl)ethyl group could be synthesized through various methods, including the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones .Molecular Structure Analysis
The molecular structure of “Methyl (2,2-di(furan-2-yl)ethyl)carbamate” is complex due to the presence of multiple functional groups. The carbamate group includes a carbonyl group and an amine group, which can participate in various chemical reactions . The 2,2-di(furan-2-yl)ethyl group includes two furan rings, which are aromatic and can contribute to the stability of the molecule .Chemical Reactions Analysis
“Methyl (2,2-di(furan-2-yl)ethyl)carbamate” could potentially undergo various chemical reactions due to the presence of multiple reactive groups. The carbamate group could participate in reactions involving the carbonyl group or the amine group . The furan rings in the 2,2-di(furan-2-yl)ethyl group could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl (2,2-di(furan-2-yl)ethyl)carbamate” would depend on its specific structure. For example, the presence of the carbamate group could influence its solubility, while the presence of the furan rings could influence its stability .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Methyl (2,2-di(furan-2-yl)ethyl)carbamate, being a furan derivative, may exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored its potential as an innovative antibacterial agent, contributing to the fight against microbial resistance.
Mechanism of Action
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as insecticides, fungicides, herbicides, and pharmaceuticals . The mode of action of carbamate insecticides, for example, involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
The pharmacokinetics of carbamates, like other compounds, involves absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, i.e., the proportion of the compound that enters the circulation and can have an active effect .
The action of carbamates can be influenced by various environmental factors, such as temperature, pH, and presence of other chemicals. These factors can affect the stability of the compound and its efficacy .
Safety and Hazards
properties
IUPAC Name |
methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-12(14)13-8-9(10-4-2-6-16-10)11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOZRIQBFNNDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

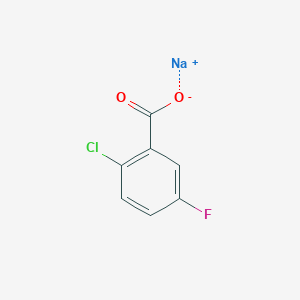
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)
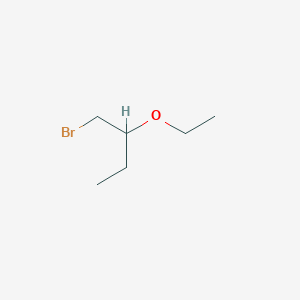
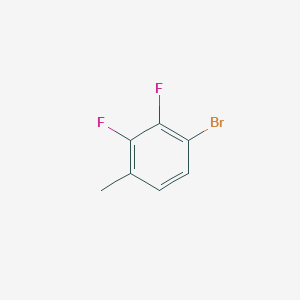
![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
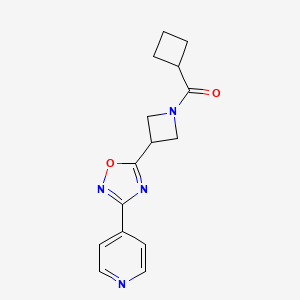
![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2638334.png)
![1-(4-chlorobenzyl)-N-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638336.png)
![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)